2-Amino-2-deoxy-D-gulose hydrochloride
Description
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6-;/m0./s1 |
InChI Key |
CBOJBBMQJBVCMW-WBHXJHRCSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride typically involves:
- Starting from a protected or unprotected sugar derivative (often glucose or glucosamine derivatives).
- Introduction or modification of the amino group at the C-2 position.
- Conversion to the hydrochloride salt form.
- Purification steps including crystallization, washing, and drying.
Due to the similarity to D-glucosamine hydrochloride, preparation methods for D-glucosamine provide a practical foundation.
Preparation via Solid-Liquid Exchange Reaction (Adapted from D-glucosamine Hydrochloride Synthesis)
A patented industrial method for preparing D-glucosamine hydrochloride, which can be adapted for 2-Amino-2-deoxy-D-gulose hydrochloride, involves a solid-liquid exchange reaction using ethanol as solvent and organic amines as deacidification agents.
Process Summary:
| Step | Description |
|---|---|
| 1 | Dissolve crushed amino sugar hydrochloride (e.g., D-glucosamine hydrochloride) in 65-98% ethanol solvent. |
| 2 | Add organic amine (e.g., diethylamine, triethylamine) under stirring at 25-40 °C for 2-10 hours to perform solid-liquid exchange. |
| 3 | Centrifuge the reaction mixture to separate solids. |
| 4 | Soak and wash the solid residue with high concentration ethanol (90-99%) for 1-3 hours. |
| 5 | Centrifuge again and dry the solid under vacuum at 40-55 °C and vacuum > -0.09 MPa. |
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Ethanol concentration | 93% | 88% |
| Amino sugar hydrochloride | 220 kg (crushed to 100 mesh) | 220 kg (crushed to 100 mesh) |
| Organic amines added | 100 kg diethylamine | 90 kg diethylamine + 40 kg triethylamine |
| Reaction temperature | 27 °C | 32 °C |
| Reaction time | 4 hours | 8 hours |
| Yield | 90.8% | 87.6% |
| Chloride ion content | 0.068% | 0.036% |
| Specific rotation | +50.9° (2.5% aqueous solution) | +50.2° (2.5% aqueous solution) |
This method avoids methanol, reduces yellowing and discoloration, and eliminates the need for concentration and crystallization steps, making it industrially viable.
Synthetic Routes from D-Glucose and Derivatives
While direct synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride is less documented, related amino sugars and 2-deoxy sugars are synthesized via:
- Haloalkoxylation of D-glucal or D-glucal derivatives followed by hydrolysis and amination steps.
- Bromination and catalytic hydrogenation of protected sugar derivatives to introduce deoxy and amino functionalities.
- Enzymatic synthesis using glucosidases or aldolases to selectively modify sugar substrates.
These methods often require protection/deprotection steps to control regioselectivity and stereochemistry, which are critical for obtaining the correct sugar isomer.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The use of ethanol as a solvent in the solid-liquid exchange method is critical for maintaining product stability and preventing discoloration.
- Organic amines such as diethylamine and triethylamine serve as effective deacidification agents, facilitating the exchange reaction and improving yield.
- Reaction temperature control between 25-40 °C optimizes reaction kinetics and product quality.
- Vacuum drying at controlled temperature and pressure ensures removal of residual solvents without decomposition.
- Enzymatic methods offer high stereoselectivity but require optimization for industrial scalability.
- Protection/deprotection strategies in chemical synthesis are necessary to avoid side reactions but add complexity and cost.
Summary Table of Key Preparation Parameters for 2-Amino-2-deoxy-D-gulose Hydrochloride (Adapted)
| Parameter | Recommended Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol (65-98%) | Avoid methanol to prevent discoloration |
| Organic base | Diethylamine, Triethylamine | Used for solid-liquid exchange |
| Temperature | 25-40 °C | Controlled for optimal reaction |
| Reaction time | 2-10 hours | Depends on amine and temperature |
| Washing solvent concentration | 90-99% ethanol | For soaking and cleaning |
| Drying conditions | 40-55 °C, vacuum > -0.09 MPa | Prevents thermal degradation |
| Yield | 87-91% | High yield with optimized conditions |
| Chloride ion content | <0.07% | Indicates purity |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxy-D-gulose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Scientific Research Applications
Chemistry: 2-Amino-2-deoxy-D-gulose hydrochloride is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of glycosylated compounds and other sugar derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino sugars in cells. It is also used in the synthesis of glycoproteins and glycolipids, which are important for cell signaling and recognition .
Medicine: It is also being investigated for its role in modulating immune responses and as a potential therapeutic agent for cancer .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. It is also used in the synthesis of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of 2-Amino-2-deoxy-D-gulose hydrochloride involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The amino group allows it to participate in transamination reactions, which are crucial for the synthesis of amino sugars and other nitrogen-containing compounds. It can also modulate the activity of enzymes involved in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-amino-2-deoxy-D-glucose hydrochloride with analogous compounds, focusing on structural features, physicochemical properties, and applications:
Key Structural and Functional Differences
Amino vs. Acetamido Substitution: The amino group in glucosamine hydrochloride enhances its nucleophilicity and solubility compared to 2-acetamido-2-deoxy-D-glucopyranose, where the acetamido group reduces reactivity due to steric and electronic effects . Acetamido derivatives are often used in glycosylation reactions to form stable disaccharides, whereas glucosamine hydrochloride is metabolically active in chondrocyte pathways .
Deoxy Modifications: 2'-Deoxyadenosine hydrochloride lacks a hydroxyl group at the C2' position of ribose, critical for DNA stability. This contrasts with glucosamine hydrochloride, where deoxygenation is absent but the amino group at C2 drives its biological function .
Safety Profiles: Glucosamine hydrochloride has well-documented safety data (98–102% purity) and is FDA-approved for supplements, whereas compounds like (2S)-2,5-diaminopentanamide dihydrochloride and 8-aminospiro[4.5]decane hydrochloride lack comprehensive toxicological studies .
Biological Recognition: Epimeric differences (e.g., 2-amino-2-deoxy-D-galactose hydrochloride) alter binding specificity in glycosaminoglycan synthesis. Glucosamine hydrochloride’s glucose backbone is preferentially incorporated into hyaluronic acid, unlike galactosamine derivatives .
Q & A
Q. Methodological Answer :
- Chemical Identification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the structure, focusing on characteristic peaks for the amino group (δ 1.5–2.5 ppm) and anomeric protons (δ 4.5–5.5 ppm) .
- Purity Assessment :
- HPLC : Utilize reverse-phase chromatography with UV detection at 195 nm to quantify impurities .
- Titration : Acid-base titration (e.g., with 0.1 M NaOH) to confirm HCl content, ensuring compliance with pharmacopeial standards (98.0–102.0% purity) .
- CAS Validation : Cross-reference CAS numbers (66-84-2 or 1078691-95-8) with spectral databases and certificates of analysis (COA) provided by suppliers .
Advanced: What experimental strategies optimize the synthesis of cyclopropene-modified derivatives using 2-amino-2-deoxy-D-glucose hydrochloride?
Q. Methodological Answer :
- Derivatization Protocol :
- Acetylation : Protect hydroxyl groups using acetic anhydride in pyridine (1:5 molar ratio, 24 h, 25°C) to form tetra-O-acetyl intermediates .
- Cyclopropene Introduction : React with cyclopropene carboxylic acid via carbodiimide-mediated coupling (EDC/HOBt, DMF, 12 h, 0–4°C) .
- Deprotection : Remove acetyl groups using methanolic HCl (0.5 M, 2 h, RT) .
- Characterization : Validate using high-resolution mass spectrometry (HRMS) and compare retention times with standards via LC-MS .
Basic: What safety precautions are critical when handling 2-amino-2-deoxy-D-glucose hydrochloride in laboratory settings?
Q. Methodological Answer :
- Exposure Mitigation :
- Spill Management : Collect spills mechanically (e.g., with inert absorbents like vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can researchers resolve contradictions in biological activity data for 2-amino-2-deoxy-D-glucose hydrochloride across studies?
Q. Methodological Answer :
- Data Triangulation :
- Batch Variability : Compare COA documents for purity, residual solvents, or stereochemical impurities (e.g., galactosamine contamination) .
- Assay Conditions : Replicate experiments under standardized conditions (pH 7.4, 37°C) to control for variables like temperature-dependent enzyme inhibition .
- Orthogonal Assays : Validate glycosylation inhibition using both fluorescence-based (e.g., FITC-lectin binding) and radiometric (³H-glucose incorporation) methods .
Basic: What analytical techniques are used to study the stability of 2-amino-2-deoxy-D-glucose hydrochloride in aqueous solutions?
Q. Methodological Answer :
- Kinetic Studies :
- Degradation Products : Analyze by LC-MS for byproducts like deaminated sugars or Maillard reaction intermediates .
Advanced: How can researchers design experiments to evaluate the role of 2-amino-2-deoxy-D-glucose hydrochloride in glycosylation pathways?
Q. Methodological Answer :
- Cell-Based Assays :
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with glycosyltransferases (e.g., OGT) .
Basic: What are the solubility properties of 2-amino-2-deoxy-D-glucose hydrochloride in common solvents?
Q. Methodological Answer :
- Solubility Data :
Advanced: What strategies mitigate batch-to-batch variability in 2-amino-2-deoxy-D-glucose hydrochloride for reproducible in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
